![molecular formula C14H14ClN3O2S B2390388 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide CAS No. 1020453-15-9](/img/structure/B2390388.png)
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide
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Overview
Description
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a useful research compound. Its molecular formula is C14H14ClN3O2S and its molecular weight is 323.8. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungicide in Agriculture
This compound is a synthetic fungicide used against a wide range of plant pathogens . Its mode of action/mechanisms of toxicity is the inhibition of mitochondrial respiration of fungi . Given the extended application of this compound in the agricultural sector, it’s crucial to monitor its residual traces in agricultural products to ensure food safety .
Food Safety Monitoring
The compound’s residues can be detected in agricultural products like lemon with surface-enhanced Raman spectroscopy . This method provides qualitative and semi-quantitative detections of the fungicide both in standard solutions and in lemon peel extractions from contaminated samples at laboratory scale .
Antileishmanial and Antimalarial Evaluation
There’s potential for this compound to be used in the treatment of leishmaniasis and malaria . However, more research is needed to confirm its effectiveness and safety in these applications.
Anticonvulsant Activity
The compound may have anticonvulsant properties . In vitro ion channel binding assays were carried out to determine the plausible mechanism of anticonvulsant action for the chosen active compounds .
Antinociceptive Activity
In addition to its potential anticonvulsant properties, the compound may also have antinociceptive (pain-relieving) effects . Further research is needed to explore this potential application.
Mechanism of Action
Target of Action
Similar compounds like pyraclostrobin are known to inhibit the mitochondrial respiration of fungi
Mode of Action
It’s suggested that similar compounds inhibit mitochondrial respiration in fungi . This is achieved by blocking the transfer of electrons in the respiratory chain, thereby disrupting energy production and leading to cell death .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound affects the electron transport chain in the mitochondria of fungi, leading to disruption of atp production and cell death .
Result of Action
Based on the mode of action, it can be inferred that the compound leads to cell death in fungi by disrupting energy production .
Action Environment
Similar compounds like pyraclostrobin are used in a wide range of environments to combat various fungal diseases in agriculture
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-2-13(19)16-14-11-7-21(20)8-12(11)17-18(14)10-5-3-4-9(15)6-10/h3-6H,2,7-8H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJABIYJRZIWBLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.